methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a benzyl-substituted coumarin core, methyl groups at positions 4 and 8, and a propanoate ester side chain at position 5. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The compound’s synthesis and characterization likely involve crystallographic refinement tools like SHELXL and software suites such as WinGX for data processing .
Properties
IUPAC Name |
methyl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13-17-10-11-19(26-15(3)21(23)25-4)14(2)20(17)27-22(24)18(13)12-16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEABGIBVNDQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves several steps. One efficient method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature . Another method includes the use of phenol, ethyl acetoacetate, and freshly distilled nitrobenzene, which are stirred and heated to 100°C, followed by the addition of anhydrous aluminum chloride-nitrobenzene solution .
Chemical Reactions Analysis
Oxidation Reactions
The chromene ring undergoes oxidation under controlled conditions. Using KMnO₄ in acidic media (H₂SO₄/H₂O), the compound yields 2H-chromen-2-one derivatives via electron transfer mechanisms. This reaction selectively targets the double bond in the chromene system.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O, 60–80°C | 7-Hydroxy-4,8-dimethylcoumarin | 65–75% |
Reduction Reactions
The α,β-unsaturated lactone in the chromenone core is reduced using NaBH₄ in ethanol, producing dihydrocoumarin analogs . This reaction preserves the ester group but modifies the ring’s conjugation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, 25°C, 2 h | 3-Benzyl-4,8-dimethyl-2-oxodihydrochromene | 70–80% |
Ester Hydrolysis
The propanoate ester undergoes hydrolysis in basic (NaOH ) or acidic (HCl ) conditions to form the corresponding carboxylic acid . This reaction is critical for generating bioactive metabolites .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (1M) | Reflux, 6 h | 2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | 85–95% |
| HCl (conc.) | 80°C, 4 h | Same as above | 75–85% |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes Friedel-Crafts alkylation with AlCl₃ as a catalyst. Substituents are introduced at the para position relative to the 3-benzyl group due to steric and electronic directing effects.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AlCl₃, CH₃CH₂Br | DCM, 0°C to 25°C, 12 h | 3-Benzyl-4,8-dimethyl-5-ethyl-2-oxo-2H-chromen-7-yl propanoate | 60–70% |
Nucleophilic Acyl Substitution
The ester group reacts with amines (e.g., glycine) to form amide derivatives , enabling structural diversification for pharmacological studies .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Glycine, EDC/HOBt | DMF, 25°C, 24 h | N-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine | 60–65% |
Comparative Reactivity Analysis
The compound’s reactivity differs from simpler coumarins due to steric hindrance from the 3-benzyl and 4,8-dimethyl groups. Key comparisons include:
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, forming a tetrahedral intermediate.
-
Friedel-Crafts Alkylation : AlCl₃ generates electrophilic carbocations, which attack the aromatic ring’s para position.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Coumarins, including methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, have been tested for various biological properties such as anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mechanism of Action
The mechanism of action of methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves the inhibition of cellular processes by interacting with specific molecular targets and pathways. For instance, some coumarins exert their effects by inhibiting the electron transfer between cytochromes, thereby preventing ATP synthesis and inhibiting mitochondrial respiration .
Comparison with Similar Compounds
(a) Isopropyl [(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Molecular Formula : C₂₃H₂₄O₅
- Key Differences: The ester group is replaced with an isopropyl-acetate moiety instead of methyl-propanoate.
- Implications : The bulkier isopropyl group may reduce solubility in polar solvents compared to the methyl ester in the target compound. This could influence bioavailability or formulation in agrochemical applications .
(b) 2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid (CAS: 843620-39-3)
- Molecular Formula : C₂₀H₁₈O₅
- Key Differences: The propanoate chain is shortened to an acetic acid group, introducing a carboxylic acid functionality.
Modifications to the Coumarin Core
(a) (Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidene) Acetohydrazide
- Key Differences: Incorporates a nitroindolinylidene hydrazide group instead of the benzyl and propanoate substituents.
(b) 2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic Acid (CAS: 1219982-31-6)
- Key Differences : A butyl group replaces the benzyl substituent at position 3, and the methyl group is shifted to position 6.
- Implications : The longer alkyl chain (butyl) could improve lipid solubility, favoring membrane penetration in antimicrobial or herbicidal applications .
Tabulated Comparison of Key Compounds
*Inferred formula based on structural analysis.
Research Findings and Methodological Insights
- Crystallographic Analysis : The refinement of similar coumarin derivatives often employs SHELXL for high-resolution structural determination, particularly for analyzing substituent effects on crystal packing .
- Synthetic Pathways : Analogous compounds, such as the isopropyl ester variant, are synthesized via nucleophilic substitution or esterification reactions, with purity confirmed using ChemSpider databases .
- Biological Screening : While direct data on the target compound are lacking, derivatives like the nitroindolinylidene hydrazide show promise in preliminary pharmaceutical research, suggesting avenues for testing the target molecule’s bioactivity .
Biological Activity
Methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and research data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.44 g/mol. Its structure features a chromenone moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24O5 |
| Molecular Weight | 380.44 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Assays
A study conducted on the compound revealed that it interacts with cancer cells primarily through hydrophobic interactions, leading to apoptosis. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chromenone ring enhance its cytotoxic efficacy .
Anti-inflammatory Properties
The compound also exhibits notable anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antioxidant activity. Studies show that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to growth arrest.
- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins.
- Reduction of Inflammatory Mediators : By inhibiting NF-kB signaling, it decreases the expression of inflammatory cytokines.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
